molecular formula C22H19ClN4O3S2 B378944 PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE CAS No. 442556-53-8

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B378944
CAS No.: 442556-53-8
M. Wt: 487g/mol
InChI Key: QPJHKTPUNHSZEP-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a thiazole ring, a chlorophenyl group, and a dihydropyridine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the thiazole ring and the chlorophenyl group. Common reagents used in these reactions include aldehydes, nitriles, and thiazole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 4-(4-fluorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
  • Prop-2-enyl 4-(4-bromophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

Uniqueness

The uniqueness of PROP-2-EN-1-YL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c1-3-9-30-21(29)18-13(2)26-20(32-12-17(28)27-22-25-8-10-31-22)16(11-24)19(18)14-4-6-15(23)7-5-14/h3-8,10,19,26H,1,9,12H2,2H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJHKTPUNHSZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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